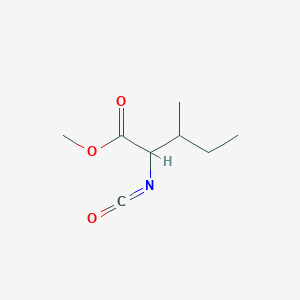

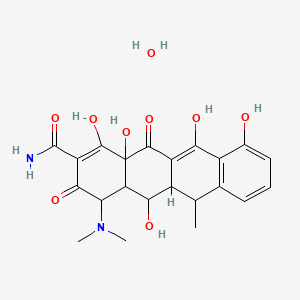

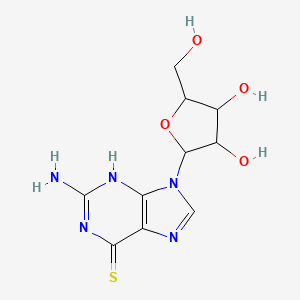

![molecular formula C29H44F3N3O6 B13397299 (2E,4S)-2,5-dimethyl-4-[(2S)-N,3,3-trimethyl-2-[(2S)-3-methyl-2-(methylamino)-3-phenylbutanamido]butanamido]hex-2-enoic acid; trifluoroacetic acid](/img/structure/B13397299.png)

(2E,4S)-2,5-dimethyl-4-[(2S)-N,3,3-trimethyl-2-[(2S)-3-methyl-2-(methylamino)-3-phenylbutanamido]butanamido]hex-2-enoic acid; trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Taltobulin trifluoroacetate is a synthetic analogue of the tripeptide hemiasterlin, which is derived from marine sponges. It is a potent antimicrotubule agent that inhibits the polymerization of purified tubulin, disrupts microtubule organization in cells, and induces mitotic arrest and apoptosis . Taltobulin trifluoroacetate has shown significant potential in cancer treatment due to its ability to circumvent P-glycoprotein-mediated resistance in vitro and in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of taltobulin trifluoroacetate involves a convergent multicomponent strategy. One of the key steps in the synthesis is the Ugi four-component reaction (Ugi-4CR), which allows for the rapid assembly of the tripeptide structure . The synthetic route includes the following steps:

- Formation of the tetramethyltryptophan unit using Evans oxazolidinone.

- Peptide bond formation using N-benzothiazole-2-sulfonyl (Bts) protecting group.

- Organocatalytic α-hydrazination using a proline-based tetrazole catalyst .

Industrial Production Methods

Industrial production of taltobulin trifluoroacetate involves large-scale synthesis using the same convergent multicomponent strategy. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and potential clinical applications .

Chemical Reactions Analysis

Types of Reactions

Taltobulin trifluoroacetate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Substitution reactions can be used to introduce different substituents into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving taltobulin trifluoroacetate include:

Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Substitution reagents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogues .

Scientific Research Applications

Taltobulin trifluoroacetate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the reactivity and properties of antimicrotubule agents.

Biology: Investigated for its effects on microtubule dynamics and cell division.

Medicine: Explored as a potential anticancer agent due to its ability to inhibit tumor cell proliferation and induce apoptosis

Industry: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

Mechanism of Action

Taltobulin trifluoroacetate exerts its effects by inhibiting the polymerization of purified tubulin, which disrupts microtubule organization in cells. This disruption leads to mitotic arrest and apoptosis. The compound binds to the vinca domain between the α- and β-subunits of tubulin, preventing the formation of microtubules . This mechanism is similar to other microtubule-targeting agents, but taltobulin trifluoroacetate has shown reduced interaction with multidrug resistance proteins, making it a promising candidate for overcoming drug resistance in cancer therapy .

Comparison with Similar Compounds

Taltobulin trifluoroacetate is similar to other microtubule-targeting agents such as vinblastine, vincristine, and paclitaxel. it has several unique features:

Reduced interaction with multidrug resistance proteins: This makes it more effective in overcoming drug resistance compared to other agents.

Potent antimicrotubule activity: Taltobulin trifluoroacetate has shown sub-nanomolar potency against several cancer cell lines.

List of Similar Compounds

- Vinblastine

- Vincristine

- Paclitaxel

- Docetaxel

- Colchicine

Taltobulin trifluoroacetate stands out due to its unique mechanism of action and potential to overcome drug resistance, making it a valuable compound in cancer research and therapy.

Properties

Molecular Formula |

C29H44F3N3O6 |

|---|---|

Molecular Weight |

587.7 g/mol |

IUPAC Name |

4-[[3,3-dimethyl-2-[[3-methyl-2-(methylamino)-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C27H43N3O4.C2HF3O2/c1-17(2)20(16-18(3)25(33)34)30(10)24(32)22(26(4,5)6)29-23(31)21(28-9)27(7,8)19-14-12-11-13-15-19;3-2(4,5)1(6)7/h11-17,20-22,28H,1-10H3,(H,29,31)(H,33,34);(H,6,7) |

InChI Key |

SHWPCKJNFBDPFA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)NC.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-[1-[2-[2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B13397252.png)

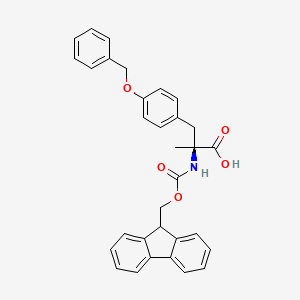

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B13397253.png)

![1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13397254.png)

![ethyl 4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate](/img/structure/B13397261.png)